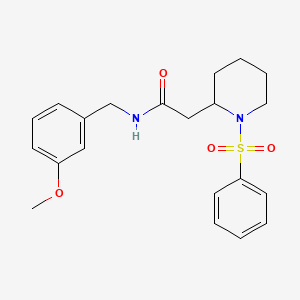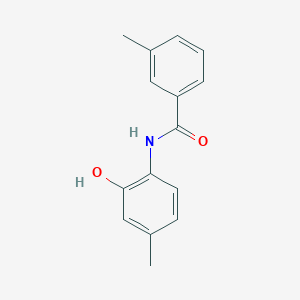
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-morpholinoquinolin-4(1H)-one, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to inhibit several kinases, including AKT, which plays a crucial role in cell signaling pathways.
Scientific Research Applications
Antimicrobial Activity
- Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown significant antimicrobial potency against various bacterial strains and fungi, demonstrating their potential as potent antifungal and antibacterial agents. Molecular docking studies also supported their efficacy, indicating a promising direction for developing new antimicrobial agents (Janakiramudu et al., 2017).
Fluorescent Probes for Biological Applications
- Novel fluorescent probes based on the quinoline structure have been developed for detecting specific biological molecules or ions. For instance, a two-photon fluorescent probe designed for detecting 1,4-dithiothreitol (DTT) exhibited quick response and satisfactory selectivity, applicable in one- and two-photon imaging of DTT in cells, showcasing the utility of quinoline derivatives in bioimaging and biosensing applications (Sun et al., 2018).
Synthesis Methodologies and Chemical Properties
- Research on quinoline derivatives has also focused on their synthesis and chemical properties, such as the development of novel fluorophores with strong fluorescence across a wide pH range, which could be applied in biomedical analysis and fluorescent labeling (Hirano et al., 2004). Another study highlighted the synthesis of azo disperse dyes from quinoline derivatives, emphasizing the role of these compounds in the development of new materials with specific optical properties (Rufchahi & Mohammadinia, 2014).
properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O5S/c1-3-4-9-27-16-23(33(29,30)18-7-5-17(31-2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-32-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFDMZASABRZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)
![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)


![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2541554.png)

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)




![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)